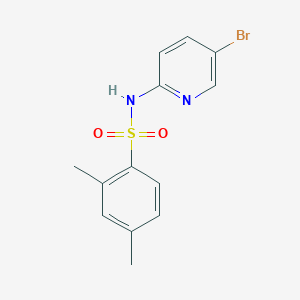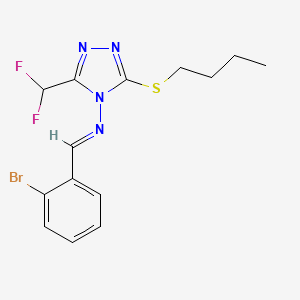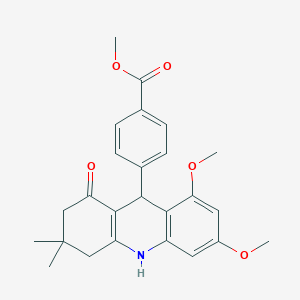
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a critical signaling pathway involved in inflammation, immunity, and cell survival.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a critical regulator of NF-κB activity. N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 binds to the cysteine residue in the ATP-binding pocket of IKKβ, leading to the inhibition of IKK activity and subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-κB activation. In addition, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of cancer cells. N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can selectively inhibit NF-κB activation without affecting other signaling pathways. However, one of the limitations of using N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 is its potential toxicity and off-target effects. It is important to use appropriate concentrations and controls to ensure that the observed effects are specific to NF-κB inhibition.
Direcciones Futuras
There are several future directions for N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 research. One area of interest is the development of N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict the response to N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 treatment in cancer patients. In addition, further research is needed to understand the role of NF-κB inhibition in the pathogenesis of various diseases and to identify potential therapeutic applications of N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 in these diseases.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 is a small molecule inhibitor with significant potential in scientific research. It can selectively inhibit the NF-κB pathway, leading to several biochemical and physiological effects. While there are some limitations to its use in lab experiments, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has several potential future directions for research. Its therapeutic potential in various diseases, including cancer and inflammation, makes it an exciting target for future drug development.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is a critical mediator of inflammation and cancer progression. In cancer research, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, N-(5-bromo-2-pyridinyl)-2,4-dimethylbenzenesulfonamide 11-7082 has been shown to inhibit the growth and metastasis of cancer cells in preclinical studies.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-3-5-12(10(2)7-9)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDQKLHERXZTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)


![1-(4-methoxyphenyl)-4-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4878855.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4878858.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B4878897.png)
![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)
![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4878911.png)
![9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4878919.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4878926.png)